molecular formula C23H19ClFN3O3S B2822871 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 1172868-03-9

3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2822871
CAS No.: 1172868-03-9
M. Wt: 471.93
InChI Key: KKNGDBPIQOQRRD-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 3. The carboxamide is further functionalized with a 6-fluoro-1,3-benzothiazol-2-yl group and an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. This structural complexity confers unique electronic and steric properties, which may influence solubility, bioavailability, and binding affinity in pharmacological contexts .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-13-20(21(27-31-13)16-6-2-3-7-17(16)24)22(29)28(12-15-5-4-10-30-15)23-26-18-9-8-14(25)11-19(18)32-23/h2-3,6-9,11,15H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNGDBPIQOQRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Substituents Synthesis Conditions (Yield) Spectral Data (Key Features)
Target Compound 1,2-Oxazole 3-(2-ClPh), 5-Me, 4-Carboxamide (6-F-benzothiazol-2-yl, oxolan-2-ylmethyl) Not specified in evidence Likely distinct NMR shifts (e.g., oxolan methyl protons)
4i () Benzothiazole-3-carboxamide 2-(2-Cl-6-FPh)-4-oxo-thiazolidin-3-yl Ethanol, 37% yield NMR: δ 7.2–7.6 (aromatic), δ 4.1–4.3 (thiazolidinone CH₂)
4l () Benzothiazole-3-acetamide 2-(2-ClPh)-4-oxo-thiazolidin-3-yl Ethyl acetate/hexane, 45% yield IR: 1680 cm⁻¹ (C=O), NMR: δ 2.1 (CH₃CO)
321432-31-9 () 1,2-Oxazole 3-(2-ClPh), 5-Me, 4-Carboxamide (propenyl) Not specified Presumed lower polarity due to propenyl vs. oxolan

Key Observations:

Core Structure Variations: The target compound’s 1,2-oxazole core differs from analogues in , which feature benzothiazole-3-carboxamide or acetamide linked to a thiazolidinone ring. The oxazole core may enhance metabolic stability compared to thiazolidinone derivatives . The propenyl-substituted oxazole (321432-31-9) lacks the benzothiazole and oxolan groups, likely reducing steric bulk and altering solubility .

However, 4i () includes an additional 6-fluoro substituent, which may enhance dipole interactions .

Physicochemical and Pharmacological Implications

  • Solubility and Polarity: The oxolan group may enhance solubility in polar solvents compared to thiazolidinone-based analogues () or propenyl-substituted oxazoles (). Fluorine in the benzothiazole ring (target compound) and 4i () could increase membrane permeability due to its lipophilic nature .
  • The oxazole core’s rigidity may improve target binding compared to flexible thiazolidinones .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxazole ring via cyclization of precursors like β-ketoamides or via [3+2] cycloaddition reactions under reflux conditions in ethanol or THF .
  • Step 2 : Introduction of the 6-fluoro-1,3-benzothiazole moiety using coupling agents (e.g., EDCI or DCC) in anhydrous DMF .
  • Step 3 : Alkylation of the secondary amine with (oxolan-2-yl)methyl groups using K₂CO₃ as a base in acetonitrile .
    Optimization : Varying solvent polarity (e.g., ethanol vs. THF) and temperature (70–100°C) can improve yields. For example, THF at 190–205°C increased yields to 90% in analogous syntheses . Monitor progress via TLC or HPLC to minimize side products.

Advanced: How can conflicting NMR data for similar compounds guide structural elucidation of this compound?

Conflicts in spectral data often arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., aromatic protons may differ by 0.2–0.5 ppm) .
  • Tautomerism : Oxazole-thiazole tautomerism in benzothiazole derivatives can alter splitting patterns. Compare with published ¹H/¹³C NMR of N-(2-chlorobenzyl)-5-(4-fluorophenyl)oxazole-2-carboxamide .
  • Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to resolve overlapping peaks. Reference coupling constants (e.g., J = 8–10 Hz for vicinal protons in oxazole rings) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and oxolan methylene groups (δ 3.5–4.0 ppm) .
  • Crystallography :
    • Use SHELXL for structure refinement. Key parameters: R-factor < 0.05, wR₂ < 0.15, and Fo/Fc correlation > 0.98 .
    • Resolve disorder in the oxolan ring using PART instructions and anisotropic displacement parameters .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The oxazole-4-carboxamide’s carbonyl carbon (Mulliken charge: +0.35) is prone to nucleophilic attack .
  • MD Simulations : Simulate solvation in DMSO/water to assess hydrolysis stability. Higher solvation free energy (> −15 kcal/mol) indicates instability under aqueous conditions .
  • Docking Studies : Predict binding to biological targets (e.g., kinases) using AutoDock Vina. The fluorobenzothiazole moiety shows π-π stacking with tyrosine residues .

Basic: What are the key considerations for ensuring compound purity during synthesis?

  • Purification : Use flash chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water .
  • Analytical QC :
    • HPLC : C18 column, gradient 10–90% acetonitrile/water, 1.0 mL/min flow. Purity > 95% by AUC .
    • Elemental Analysis : Acceptable C, H, N deviations ≤ 0.4% .

Advanced: How can contradictory bioactivity data in similar compounds inform dose-response studies?

  • Case Study : N-(2,4-difluorophenyl)oxazole derivatives showed IC₅₀ variability (2–50 µM) against cancer cell lines due to:
    • Lipophilicity : LogP > 3 reduces aqueous solubility, limiting bioavailability .
    • Metabolic Stability : Fluorine substituents (e.g., 6-fluoro in benzothiazole) enhance resistance to CYP450 oxidation .
  • Mitigation : Perform dose-ranging (0.1–100 µM) in triplicate, using MTT assays with positive controls (e.g., doxorubicin) .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb solids with vermiculite .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) aid in studying the compound’s metabolic pathways?

  • Tracer Studies : Synthesize ¹⁸O-labeled oxazole via H₂¹⁸O-assisted hydrolysis to track metabolite formation (e.g., carboxylic acid derivatives) .
  • Deuterium Exchange : Incubate with D₂O to identify labile protons (e.g., NH in carboxamide) via LC-MS .

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
LogP (Predicted)3.2 ± 0.3 (ChemAxon)
Solubility (Water)12 µg/mL (Shake-flask, pH 7.4)
Melting Point198–202°C (DSC)
λmax (UV-Vis)274 nm (ε = 12,500 M⁻¹cm⁻¹)

Advanced: What strategies resolve discrepancies in crystallographic data refinement?

  • Disordered Atoms : Apply SUMP and EADP constraints for overlapping oxolan and benzothiazole rings .
  • Twinned Data : Use TWIN/BASF instructions in SHELXL for non-merohedral twinning (BASF > 0.3 indicates significant twinning) .
  • Validation : Check Rfree vs. Rwork gaps (< 5%) and MolProbity scores (clashscore < 10) .

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